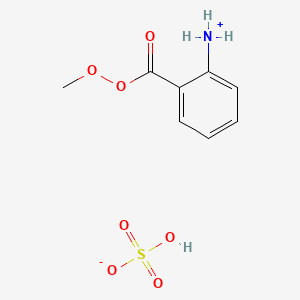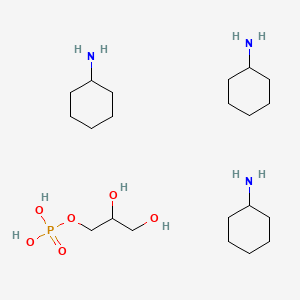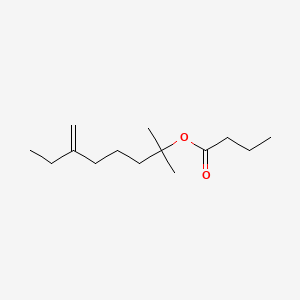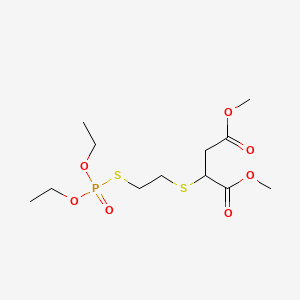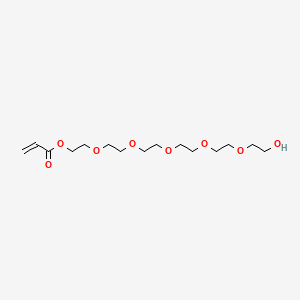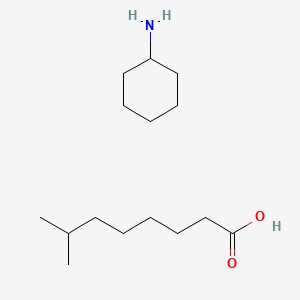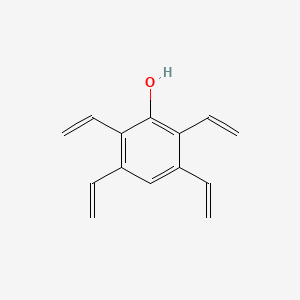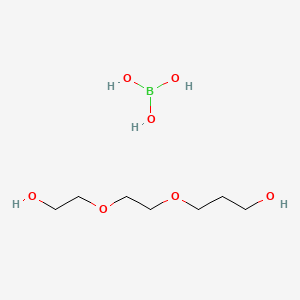
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is a chemical compound with the molecular formula C7H19BO7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) typically involves the esterification of boric acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions may produce alcohol derivatives .
Applications De Recherche Scientifique
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mécanisme D'action
The mechanism of action of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular functions and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with phosphoric acid: Similar in structure but with different chemical properties and applications.
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with sulfuric acid: Another similar compound with distinct reactivity and uses.
Propriétés
Numéro CAS |
93820-50-9 |
|---|---|
Formule moléculaire |
C7H19BO7 |
Poids moléculaire |
226.04 g/mol |
Nom IUPAC |
boric acid;3-[2-(2-hydroxyethoxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O4.BH3O3/c8-2-1-4-10-6-7-11-5-3-9;2-1(3)4/h8-9H,1-7H2;2-4H |
Clé InChI |
KQFFVKVCGRZGOP-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C(CO)COCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


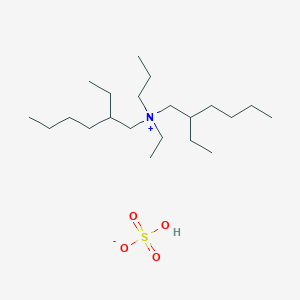

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

